4,4'-Bis(hexyloxy)biphenyl

Übersicht

Beschreibung

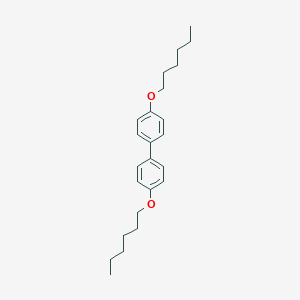

4,4’-Bis(hexyloxy)biphenyl is an organic compound with the molecular formula C24H34O2. It consists of a biphenyl core substituted with two hexyloxy groups at the 4 and 4’ positions. This compound is known for its liquid crystalline properties and is used in various applications, particularly in the field of materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(hexyloxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4,4’-Dihydroxybiphenyl+2Hexyl BromideK2CO3,DMF4,4’-Bis(hexyloxy)biphenyl+2KBr

Industrial Production Methods

Industrial production methods for 4,4’-Bis(hexyloxy)biphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Bis(hexyloxy)biphenyl can undergo various chemical reactions, including:

Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.

Substitution: The hexyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 4,4’-bis(hexyloxy)benzaldehyde or 4,4’-bis(hexyloxy)benzoic acid.

Reduction: Formation of 4,4’-bis(hexyloxy)cyclohexane.

Substitution: Formation of various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Materials Science

4,4'-Bis(hexyloxy)biphenyl is primarily used as a mesogenic compound in the synthesis of liquid crystal polymers (LCPs) and polymer-dispersed liquid crystals (PDLCs). These materials are crucial for display technologies due to their ability to control light transmission and polarization.

- Liquid Crystal Displays (LCDs) : The compound contributes to the formation of smectic phases, which are essential for the performance of LCDs. Its alignment properties enable faster response times in displays.

Organic Electronics

This compound serves as a building block in the development of organic photovoltaic materials and organic light-emitting diodes (OLEDs).

- Photovoltaic Devices : Research indicates that incorporating this compound into organic solar cells can enhance their efficiency by improving charge transport properties.

- OLEDs : Its unique structure allows for efficient light emission and stability in OLED applications, making it suitable for next-generation display technologies .

Chemical Sensors

The compound's ability to form organized structures makes it valuable in developing chemical sensors.

- Sensor Development : Studies have shown that this compound can interact with various analytes, leading to measurable changes in sensor responses. This property is particularly useful in detecting environmental pollutants.

Biomedical Research

Emerging research highlights the potential use of this compound in drug delivery systems and bioactive materials.

- Drug Delivery Systems : The formation of hydrogels using this compound allows for controlled release of therapeutic agents. These hydrogels can respond to specific biological stimuli, enhancing their effectiveness in medical applications .

Case Study 1: Liquid Crystal Displays

A study demonstrated that incorporating this compound into LCD formulations significantly improved the response time and contrast ratio compared to traditional compounds. The findings indicated that the compound's mesogenic properties facilitated better molecular alignment under electric fields.

Case Study 2: Drug Delivery Systems

Research on hydrogel systems utilizing this compound showed effective encapsulation and release profiles for various drugs. The hydrogels exhibited responsiveness to enzymatic degradation, allowing for targeted drug delivery in cancer therapy .

Wirkmechanismus

The mechanism of action of 4,4’-Bis(hexyloxy)biphenyl in its applications is primarily based on its ability to form liquid crystalline phases. The hexyloxy groups provide flexibility and enhance the compound’s ability to align in ordered structures. This alignment is crucial for its function in liquid crystal displays and other optoelectronic devices. The biphenyl core contributes to the rigidity and stability of the liquid crystalline phase.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Bis(methoxy)biphenyl: Similar structure but with methoxy groups instead of hexyloxy groups.

4,4’-Bis(ethoxy)biphenyl: Similar structure but with ethoxy groups instead of hexyloxy groups.

4,4’-Bis(butyloxy)biphenyl: Similar structure but with butyloxy groups instead of hexyloxy groups.

Uniqueness

4,4’-Bis(hexyloxy)biphenyl is unique due to its longer hexyloxy chains, which enhance its liquid crystalline properties and make it more suitable for applications requiring higher flexibility and better alignment. The longer alkyl chains also improve the compound’s solubility in organic solvents, making it easier to process in industrial applications.

Biologische Aktivität

4,4'-Bis(hexyloxy)biphenyl (CAS No. 142450-58-6) is a biphenyl derivative characterized by the presence of two hexyloxy substituents at the para positions of the biphenyl structure. This compound has garnered interest in various fields, particularly in organic electronics and materials science. However, its biological activity has not been extensively studied, making it a subject of emerging research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its unique physical and chemical properties, including solubility and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of biphenyl derivatives with hexyloxy groups through various coupling reactions, such as Suzuki or Stille coupling. Recent studies have optimized these methods to enhance yield and purity.

1. Antioxidant Activity

Research indicates that biphenyl derivatives can exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, thus preventing damage to DNA, proteins, and lipids. The presence of alkoxy groups may enhance the electron-donating ability of the compound, contributing to its antioxidant capacity.

2. Antimicrobial Properties

Some studies have explored the antimicrobial effects of similar biphenyl compounds. While specific data on this compound is scarce, related compounds have shown efficacy against various bacterial strains. This suggests that further investigation into its antimicrobial potential could be fruitful.

3. Photophysical Properties

The photophysical properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy may also have implications for biological sensing applications.

Case Study 1: Antioxidant Activity

A study conducted on related biphenyl derivatives demonstrated that these compounds could scavenge free radicals effectively. The antioxidant activity was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, revealing that modifications in the alkoxy chain length significantly influenced their efficacy.

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Related Biphenyl Derivative | 25 |

Case Study 2: Antimicrobial Testing

In vitro tests on similar biphenyl compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Compound | Escherichia coli | TBD |

The proposed mechanism by which this compound exerts its biological effects may involve:

- Electron Donation : The hexyloxy groups can donate electrons to neutralize free radicals.

- Membrane Interaction : The hydrophobic nature may allow it to integrate into lipid membranes, influencing membrane fluidity and permeability.

- Enzyme Inhibition : Similar compounds have been shown to inhibit certain enzymes involved in oxidative stress pathways.

Eigenschaften

IUPAC Name |

1-hexoxy-4-(4-hexoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPALUNJGWGOZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345415 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142450-58-6 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be inferred about the structure of 4,4'-Bis(hexyloxy)biphenyl from the research and what spectroscopic data might be expected?

A1: The target compound, 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl, provides clues about the structure of this compound. Removing the acetoxy groups at the 3 and 3' positions would yield the desired compound.

Q2: Could the unexpected by-product formation offer insights into potential challenges in synthesizing this compound?

A2: The formation of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone as a by-product [] suggests that the reaction conditions employed in the nickel-modified Ullmann reaction might lead to undesired side reactions. This could indicate a need for optimization in synthesizing this compound, potentially involving adjustments to reaction parameters or exploration of alternative synthetic routes to enhance selectivity and yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.